3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide
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Overview
Description
3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by its bromomethyl group attached to a pyrazole ring, which is further substituted with an ethyl group. The hydrobromide salt form enhances its solubility and stability, making it suitable for diverse chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1-ethyl-1H-pyrazole as the starting material.
Bromomethylation: The bromomethylation step involves the reaction of 1-ethyl-1H-pyrazole with bromomethyl chloride or bromomethyl methyl ether in the presence of a suitable base such as triethylamine.
Hydrobromide Formation: The resulting bromomethylated pyrazole is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters helps in maintaining consistency and efficiency.
Types of Reactions:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can convert the bromomethyl group to a methylene group.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines, alcohols, or thiols are used, often in the presence of a base.
Major Products Formed:
Carboxylic Acids: Resulting from the oxidation of the bromomethyl group.
Methylene Derivatives: Formed through the reduction of the bromomethyl group.
Substitution Products: Various nucleophilic substitution products depending on the nucleophile used.
Scientific Research Applications
3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide finds applications in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide exerts its effects involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
3-(Bromomethyl)pyridine: Similar structure but with a pyridine ring instead of pyrazole.
1-Ethyl-1H-pyrazole: Lacks the bromomethyl group.
Benzonitrile derivatives: Contains a similar bromomethyl group but on a benzene ring.
Uniqueness: 3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide is unique due to its combination of the bromomethyl group and the pyrazole ring, which provides distinct chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
3-(bromomethyl)-1-ethylpyrazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2.BrH/c1-2-9-4-3-6(5-7)8-9;/h3-4H,2,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBDQJVFGZNVMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1855907-56-0 |
Source
|
Record name | 3-(bromomethyl)-1-ethyl-1H-pyrazole hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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